
1,1-Bis(methylselanyl)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(methylselanyl)butane is an organoselenium compound characterized by the presence of two methylselanyl groups attached to the same carbon atom in a butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(methylselanyl)butane typically involves the reaction of butane derivatives with methylselanyl reagents. One common method is the reaction of 1,1-dibromobutane with sodium methylselenolate under anhydrous conditions. The reaction proceeds via nucleophilic substitution, where the bromine atoms are replaced by methylselanyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(methylselanyl)butane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the selenyl groups to selenides or diselenides.
Substitution: Nucleophilic substitution reactions can replace the methylselanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides or diselenides.
Substitution: Various substituted butane derivatives, depending on the nucleophile used.
Scientific Research Applications
1,1-Bis(methylselanyl)butane has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organoselenium compounds.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and effects.
Medicine: Organoselenium compounds, including this compound, are investigated for their potential antioxidant and anticancer properties.
Industry: It can be used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 1,1-Bis(methylselanyl)butane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with thiol-containing proteins and enzymes, potentially modifying their activity.
Pathways Involved: It may influence redox signaling pathways by altering the cellular redox state through its oxidation and reduction reactions.
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(methylthio)butane: Similar structure but with sulfur atoms instead of selenium.
1,1-Bis(methylselanyl)propane: Similar structure but with a shorter carbon chain.
1,1-Bis(methylselanyl)pentane: Similar structure but with a longer carbon chain.
Properties
CAS No. |
88088-10-2 |
|---|---|
Molecular Formula |
C6H14Se2 |
Molecular Weight |
244.12 g/mol |
IUPAC Name |
1,1-bis(methylselanyl)butane |
InChI |
InChI=1S/C6H14Se2/c1-4-5-6(7-2)8-3/h6H,4-5H2,1-3H3 |
InChI Key |
VGSZCPMSAQZLQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC([Se]C)[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7,9-Trimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]azepine-5,8-dione](/img/structure/B14395386.png)
![1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine](/img/structure/B14395398.png)

![4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile](/img/structure/B14395407.png)

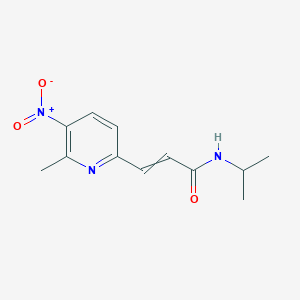
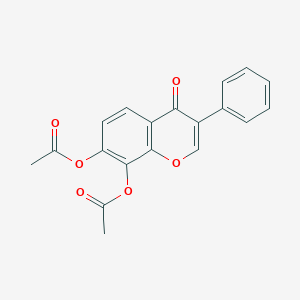
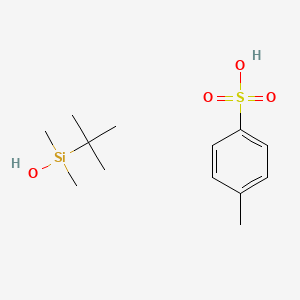
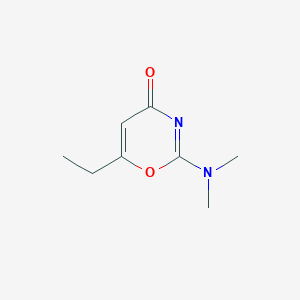
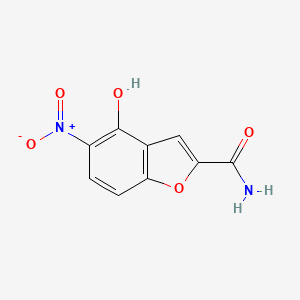

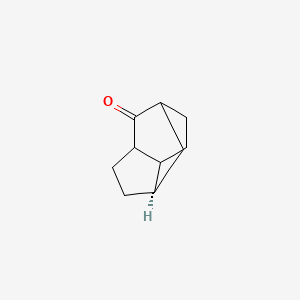
![N'-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea](/img/structure/B14395477.png)
